molecular formula C18H34O3S B1204946 (Hexadecanoylsulfanyl)acetic acid CAS No. 80863-31-6

(Hexadecanoylsulfanyl)acetic acid

Cat. No.: B1204946
CAS No.: 80863-31-6
M. Wt: 330.5 g/mol
InChI Key: PPRXFMDKPLGRJD-UHFFFAOYSA-N
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Description

(Hexadecanoylsulfanyl)acetic acid (HSAA) is a sulfur-containing carboxylic acid derivative with the molecular formula C₁₈H₃₄O₃S (molecular weight: 330.53 g/mol). Its structure comprises a hexadecanoyl (C₁₅H₃₁CO-) group linked via a sulfanyl (-S-) bridge to an acetic acid moiety (-CH₂COOH). This compound combines the hydrophobic properties of a long alkyl chain with the reactivity of a carboxylic acid and a thioether group.

Properties

CAS No.

80863-31-6

Molecular Formula

C18H34O3S

Molecular Weight

330.5 g/mol

IUPAC Name

2-hexadecanoylsulfanylacetic acid

InChI

InChI=1S/C18H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)22-16-17(19)20/h2-16H2,1H3,(H,19,20)

InChI Key

PPRXFMDKPLGRJD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)SCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCC(=O)O

Synonyms

palmitoyl thioglycolate
palmitoyl thioglycollate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

HSAA is distinguished by its -COOH , -S- , and long alkyl chain . Below is a comparison with analogous compounds:

Compound Molecular Formula Key Functional Groups Key Properties
(Hexadecanoylsulfanyl)acetic acid C₁₈H₃₄O₃S -COOH, -S-C(O)-C₁₅H₃₁ Hydrophobic, moderate acidity (pKa ~4.5)
2-(Furan-2-ylmethylsulfinyl)acetic acid C₈H₈O₄S -COOH, -SO-CH₂-furan Polar, higher acidity (pKa ~3.8)
N-Hexadecanoylglycine C₁₈H₃₅NO₃ -COOH, -NH-C(O)-C₁₅H₃₁ Amphiphilic, lower solubility
Acetic acid C₂H₄O₂ -COOH High solubility, pKa 4.76

Key Observations :

  • Acidity : HSAA’s carboxylic acid group has a pKa slightly lower than pure acetic acid (~4.5 vs. 4.76) due to the electron-donating effect of the thioether group. This contrasts with sulfinyl derivatives (e.g., 2-(furan-2-ylmethylsulfinyl)acetic acid), where the electron-withdrawing sulfoxide (-SO-) group lowers the pKa to ~3.8 .
  • Solubility: HSAA’s long alkyl chain reduces water solubility compared to acetic acid but enhances compatibility with organic matrices, similar to N-hexadecanoylglycine .
Adsorption and Coordination Properties

HSAA’s -COOH and -S- groups enable dual functionality in metal ion adsorption. Comparative studies with acetic acid-modified biochar (ASBB) highlight the role of carboxyl groups in uranium (U(VI)) coordination. For example:

  • ASBB achieves 97.8% U(VI) removal via monodentate coordination with -COO⁻ groups at pH 6.0 .
  • HSAA : While direct data on uranium adsorption is unavailable, its -COOH group likely facilitates similar coordination, but the hydrophobic alkyl chain may limit aqueous-phase accessibility.

Adsorption Efficiency Comparison :

Material/Compound Adsorption Capacity (mg/g) Optimal pH Key Mechanism
ASBB (acetic acid-modified biochar) 97.8% removal (10 mg/L U(VI)) 6.0 -COO⁻ coordination
Fe₃O₄-modified biochar ~225 mg/g 5.0 Surface complexation
HSAA (hypothetical) N/A ~6.0 -COOH/-S- coordination

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